cis-1,4-Dibutyryloxy-2-butene
Description
Significance and Research Context of Butenedioate (B8557255) Derivatives
The significance of cis-1,4-dibutyryloxy-2-butene can be further understood within the broader context of butenedioate derivatives. These compounds, which share the butenedioate structural motif, are the subject of extensive study in life sciences and pharmaceutical chemistry. ontosight.ai
Butenedioate derivatives exhibit a wide spectrum of biological activities. ontosight.ai For example, certain piperazine (B1678402) derivatives incorporating a (Z)-2-butenedioate moiety—the maleate (B1232345) salt form—have been investigated for their potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The inclusion of the butenedioate component in a molecule can significantly influence its physicochemical properties, such as solubility and pharmacokinetics, which are critical factors in the development of therapeutic agents. ontosight.ai Research has also pointed to the potential of butenedioate derivatives as having motilin-agonistic actions. google.com This highlights the versatility of the butenedioate structure in designing new molecules with specific biological functions.
Historical Perspectives of 1,4-Disubstituted 2-Butenes in Organic Synthesis
The class of 1,4-disubstituted 2-butenes, to which this compound belongs, has a significant history in organic synthesis. These molecules serve as pivotal building blocks and intermediates for producing a wide array of other chemicals. chemodex.com A notable example is cis-1,4-dichloro-2-butene, which is a precursor in the industrial production of compounds like adiponitrile, butane-1,4-diol, chloroprene, and tetrahydrofuran. chemodex.comchemicalbook.com
The reactivity of the cis isomer of 1,4-disubstituted 2-butenes is a key aspect of their utility. The cis configuration often exhibits different reactivity compared to its trans counterpart. For instance, in the case of 1,4-dichloro-2-butene, the cis isomer is thermodynamically more stable due to lower activation energies. chemodex.com This stereochemical distinction is crucial in synthetic planning.
The development of synthetic methodologies has greatly enhanced the utility of 1,4-disubstituted 2-butenes. Olefin metathesis, a powerful reaction for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, is one such example. researchgate.net This method allows for the efficient breaking and reforming of carbon-carbon double bonds. researchgate.net For example, ruthenium-catalyzed cross-metathesis of cis-1,4-diacetoxy-2-butene (B1582018) with allylbenzene (B44316) has been demonstrated. chemicalbook.com Another foundational reaction is hydroboration, which provides a method for the stereospecific and regioselective conversion of alkenes to alcohols. orgsyn.orgbolivianchemistryjournal.org These and other synthetic strategies have solidified the role of 1,4-disubstituted 2-butenes as versatile and indispensable intermediates in the history and practice of organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butanoyloxybut-2-enyl butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290723 | |
| Record name | 1,1′-(2-Butene-1,4-diyl) dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-84-5 | |
| Record name | 1,1′-(2-Butene-1,4-diyl) dibutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(2-Butene-1,4-diyl) dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cis 1,4 Dibutyryloxy 2 Butene
Stereoselective Synthesis Approaches to the cis-Configuration
The cornerstone of synthesizing cis-1,4-Dibutyryloxy-2-butene is the strategic formation of its precursor, cis-2-butene-1,4-diol (B44940). The geometry of this precursor dictates the final configuration of the target molecule. The primary route to achieve this involves the partial hydrogenation of 2-butyne-1,4-diol, where the alkyne's triple bond is selectively reduced to a cis-configured double bond.
Hydrogenation Strategies for cis-Butene-1,4-diol Precursors
The most prevalent strategy for obtaining cis-2-butene-1,4-diol is the catalytic hydrogenation of 2-butyne-1,4-diol. smolecule.com This process involves the addition of two hydrogen atoms across the carbon-carbon triple bond. While complete hydrogenation would lead to the saturated 1,4-butanediol, the reaction can be halted at the alkene stage using specialized catalysts. libretexts.orglibretexts.org The mechanism involves the adsorption of molecular hydrogen onto the surface of a metal catalyst, which breaks the H-H bond. Subsequently, the alkyne coordinates to the catalyst surface, allowing for the sequential transfer of two hydrogen atoms to the same face of the triple bond, a process known as syn-addition, which results in the formation of the cis-alkene. jove.com
Catalytic Control of Stereoselectivity in Precursor Synthesis
Achieving high selectivity for the cis-isomer over the trans-isomer or the fully saturated diol requires precise catalytic control. This is accomplished by using "poisoned" or deactivated catalysts that are active enough to reduce the alkyne but not the resulting alkene. jove.com
The most renowned catalyst for this transformation is Lindlar's catalyst . masterorganicchemistry.com This heterogeneous catalyst consists of palladium deposited on a calcium carbonate support, which is then deactivated with lead acetate and quinoline. libretexts.orglibretexts.orgpearson.com The lead and quinoline act as poisons, reducing the catalyst's activity and preventing over-reduction to the alkane. masterorganicchemistry.compearson.com The syn-addition of hydrogen on the catalyst surface is the key to forming the cis-alkene stereochemistry exclusively. pearson.com
Alternative catalysts have also been developed to achieve the same stereoselectivity, often with the goal of replacing the toxic lead component. The P-2 catalyst, a nickel-boron complex, is another effective agent for the partial hydrogenation of alkynes to cis-alkenes. jove.com Research has also explored platinum-based catalysts on supports like silicon carbide, which have shown excellent selectivity for cis-2-butene-1,4-diol under specific reaction conditions. rsc.org
| Catalyst System | Composition | Key Features | Stereoselectivity |
|---|---|---|---|
| Lindlar's Catalyst | Pd/CaCO₃, poisoned with lead acetate and quinoline | Standard for cis-alkene synthesis; poisoning prevents over-reduction. libretexts.orgmasterorganicchemistry.com | High selectivity for cis-isomers. pearson.com |
| P-2 Catalyst | Nickel-boron complex (Ni₂B) | Lead-free alternative to Lindlar's catalyst. masterorganicchemistry.com | Good selectivity for cis-isomers. jove.com |
| Platinum on Silicon Carbide (Pt/SiC) | Platinum nanoparticles on a SiC support | High activity and selectivity without traditional poisons. rsc.org | Excellent selectivity (~96%) for cis-2-butene-1,4-diol. rsc.org |
| Palladium on Barium Sulfate (Pd/BaSO₄) | Pd supported on BaSO₄, often with quinoline | Alternative support material for the palladium catalyst. masterorganicchemistry.com | High selectivity for cis-isomers. masterorganicchemistry.com |
Esterification and Transesterification Routes to this compound
Once the cis-2-butene-1,4-diol precursor is synthesized, the next step is the formation of the ester linkages. This is typically achieved through esterification with a butyric acid derivative.
Acid-Catalyzed Transesterification from 1,4-Butanediol
While the specific synthesis of this compound requires cis-2-butene-1,4-diol as the starting diol, the principles of esterification can be illustrated by the well-studied reactions of 1,4-butanediol. The esterification of a diol like 1,4-butanediol with a carboxylic acid is a consecutive, reversible reaction that can be catalyzed by a homogeneous acid such as sulfuric acid. tandfonline.comtandfonline.com
The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The alcohol (in this case, a hydroxyl group of the diol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.
For the synthesis of the title compound, cis-2-butene-1,4-diol would be reacted with two equivalents of a butyrylating agent, such as butyric acid (under acid catalysis), butyryl chloride (often in the presence of a base like pyridine), or butyric anhydride.
Transesterification is an alternative route where a diol is reacted with an existing ester (e.g., methyl butyrate) in the presence of a catalyst to exchange the alcohol portion of the ester. researchgate.net This process is also typically acid-catalyzed and proceeds through a similar tetrahedral intermediate mechanism. The reaction is an equilibrium process, and often requires the removal of the smaller alcohol byproduct (e.g., methanol) to drive the reaction to completion.
| Method | Reagents | Catalyst | Key Characteristics |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Butyric Acid) + Diol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; requires removal of water to maximize yield. tandfonline.com |
| Acylation with Acyl Halide | Acyl Chloride (e.g., Butyryl Chloride) + Diol | Often a non-nucleophilic base (e.g., Pyridine) | Generally irreversible and high-yielding; produces HCl as a byproduct. |
| Acylation with Anhydride | Acid Anhydride (e.g., Butyric Anhydride) + Diol | Acid or Base catalyst (e.g., DMAP) | Irreversible; produces a carboxylic acid as a byproduct. |
| Transesterification | Ester (e.g., Methyl Butyrate) + Diol | Acid or Base | Equilibrium process; requires removal of the alcohol byproduct. researchgate.net |
Green Chemistry Principles in Synthesis Methodologies
The synthesis of this compound can be evaluated and improved through the lens of green chemistry principles, aiming to create more sustainable and environmentally benign processes. yale.eduroyalsocietypublishing.org
Catalysis : Both the hydrogenation and esterification steps are catalytic, which is a core principle of green chemistry. Catalysts are superior to stoichiometric reagents as they are effective in small amounts, can be recycled, and reduce waste generation. bio-conferences.orgacs.org
Atom Economy : The hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol has a 100% atom economy, as all atoms from the reactants are incorporated into the final product. Esterification reactions that produce water as a byproduct have a lower, but still respectable, atom economy.
Less Hazardous Chemical Syntheses : A significant green improvement is the replacement of toxic catalysts. For instance, developing lead-free alternatives to the Lindlar catalyst for hydrogenation aligns with this principle. masterorganicchemistry.com In esterification, using solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or zeolites instead of corrosive mineral acids like sulfuric acid makes the process safer and simplifies product purification. mdpi.comkorea.ac.kr
Safer Solvents : Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches favor the use of safer solvents. For hydrogenation, water has been shown to be an effective solvent that can suppress side reactions. researchgate.net For esterification, solvent-free conditions or the use of greener solvents like dimethyl carbonate can replace more hazardous options like dichloromethane or DMF. rsc.org
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Polymer Science and Advanced Materials Applications of Cis 1,4 Dibutyryloxy 2 Butene
Role as a Monomer in Specialty Polymer Production
As an intermediate, cis-1,4-Dibutyryloxy-2-butene serves as a monomer for the synthesis of specialty polymers. chemimpex.com The incorporation of this monomer can enhance material properties such as flexibility and durability. chemimpex.com The presence of the ester functionalities introduces polarity into the polymer backbone, which can modify surface properties and improve performance in applications like coatings and adhesives. chemimpex.com The polymerization of diene-based monomers is a cornerstone of synthetic rubber production, and the principles governing these reactions are applicable to functionalized dienes like this compound.
The synthesis of polydienes with high cis-1,4-selectivity is crucial as it leads to materials with superior elastic properties. nih.gov The stereochemistry of the polymer is determined by the polymerization mechanism, which is heavily influenced by the catalyst system employed. nih.gov Transition metal and lanthanide catalysts are widely used to achieve high stereocontrol in diene polymerization. nih.govnih.gov
The polymerization of conjugated dienes, such as butadiene, typically proceeds through a coordination-insertion mechanism. Theoretical studies using density functional theory (DFT) have shown that both chain initiation and propagation occur preferentially via a cis-1,4-insertion pathway. nih.gov This process is both kinetically and thermodynamically more favorable than trans-1,4 or 1,2-insertion routes. nih.gov
The chain growth is understood to follow the π-allyl-insertion mechanism, where the growing polymer chain is attached to the metal center via a π-allylic bond. nih.govacs.org The incoming monomer coordinates to the metal center, and subsequent insertion into the metal-allyl bond extends the polymer chain. acs.org The configuration of the inserting monomer and the structure of the terminal butenyl group are critical factors that dictate the stereochemistry of the final polymer. nih.govacs.org For instance, the formation of anti-η3-butenyl species following a favorable cis-butadiene insertion is a key factor in generating cis-1,4-polybutadiene. acs.org In some systems, particularly those using neodymium catalysts, coordinative chain transfer polymerization (CCTP) can be employed to functionalize the initiating chain ends of cis-1,4 polydienes. nih.gov
The choice of the catalyst system is paramount in controlling the polymer's microstructure (i.e., the relative amounts of cis-1,4, trans-1,4, and 1,2-vinyl units) and molecular weight distribution. nih.gov Different metal centers and ligand environments exhibit distinct stereoselectivities.
Neodymium-based Catalysts: These systems are renowned for their ability to produce polybutadienes with very high cis-1,4 content (>98%) and narrow molecular weight distributions. rsc.orgrsc.orgrsc.org Catalysts formed by combining neodymium compounds, such as neodymium(III) trifluoromethane sulfonate, with alkyl aluminum co-catalysts show high activity and stereoselectivity. rsc.orgrsc.org The stereospecificity can be tuned by altering the ratios of catalyst components. nih.govacs.org
Cobalt and Nickel Catalysts: These catalysts can also produce high cis-1,4 polymers. nih.govdissertationtopic.net Nickel-based systems, first discovered in the 1950s, have a long history in the industrial production of cis-polybutadiene. dissertationtopic.net Certain cobalt catalysts are known to produce highly syndiotactic cis-1,4 polymers from various substituted butadienes. nih.gov
Lithium-based Catalysts: Anionic polymerization initiated by catalysts like n-butyllithium can also yield cis-1,4 polybutadiene. The microstructure in these systems is highly sensitive to the catalyst concentration and the presence of polar co-solvents; lower catalyst concentrations in non-polar solvents generally favor higher cis-1,4 content. rdd.edu.iq
The following table summarizes the performance of various catalyst systems in the polymerization of butadiene, illustrating their influence on the resulting polymer microstructure.
| Catalyst System | Co-catalyst / Conditions | Predominant Microstructure | cis-1,4 Content (%) | Molecular Weight Distribution (Mw/Mn) | Reference |
| Nd(CF₃SO₃)₃·3TOP | Al(i-Bu)₃ | High cis-1,4 | >98 | Narrow (e.g., 1.32) | rsc.orgrsc.org |
| Neodymium Versatate | DIBAH / EASC | High cis-1,4 | >96 | - | nih.gov |
| CoCl₂(PᵗBuMe₂)₂ | MAO | Syndiotactic cis-1,4 | High | - | nih.gov |
| n-Butyllithium | Bulk (low concentration) | High cis-1,4 | ~88 | - | rdd.edu.iq |
| n-Butyllithium | Non-polar solvent + THF | Lower cis-1,4 | Decreased | - | rdd.edu.iq |
This table is generated based on data for butadiene polymerization, which serves as a model for cis-1,4-polydiene synthesis.
Ligand design is a critical strategy for rationally developing new catalysts with targeted stereoselectivity. pnas.orgnih.gov The ancillary ligands coordinated to the metal center play a crucial role in influencing the catalytic behavior and controlling macromolecular parameters like stereoregularity, molecular weight, and chain-end group structures. researchgate.net
The steric and electronic properties of the ligand framework create a specific coordination environment around the active metal center, which in turn dictates how the monomer approaches and inserts into the growing polymer chain. acs.org For example, modulating the steric demand of key substituents on stereorigid C₂-symmetric bis(phenoxy-amine)Zr(IV) catalysts has allowed for the synthesis of a wide variety of polypropylene microstructures without altering the ligand's fundamental symmetry. pnas.orgresearchgate.net
Key principles in ligand design for stereoselective polymerization include:
Symmetry: C₂-symmetric ligands have historically been very successful in asymmetric catalysis, leading to highly efficient catalysts for producing stereoregular polymers. nih.gov
Steric Hindrance: The bulkiness of the ligand can influence the orientation of the incoming monomer, thereby controlling the tacticity (isotactic vs. syndiotactic) of the resulting polymer. acs.org
Electronic Effects: The electron-donating or withdrawing nature of the ligand can affect the reactivity of the metal center and its interaction with the monomer and the growing polymer chain. acs.org
Recent research has also focused on nonsymmetrical ligands, such as P,N-ligands, which have proven to be highly effective and, in some cases, have outperformed traditional symmetric P,P- or N,N-ligands. nih.gov These findings highlight that the rational design of ligands, often guided by computational modeling, is a powerful tool for creating catalysts that can produce polymers with predetermined architectures. pnas.orgresearchgate.net
The direct copolymerization of non-polar olefins (like ethylene or propylene) with polar, functionalized monomers represents a significant challenge in polymer chemistry. researchgate.net The heteroatoms (e.g., oxygen in the ester groups of this compound) in polar monomers tend to coordinate strongly to the electron-deficient active centers of traditional early transition metal catalysts (like Ziegler-Natta or metallocene systems), leading to catalyst deactivation. researchgate.netnih.gov
Despite this challenge, incorporating polar functionalities is highly desirable as it can significantly enhance polymer properties such as adhesion, printability, and compatibility with other materials. nih.gov Several strategies have been developed to address this issue:
Use of Late Transition Metal Catalysts: Catalysts based on late transition metals, such as palladium and nickel, are generally less oxophilic and exhibit higher tolerance to polar functional groups. mdpi.com Phosphine-sulfonate palladium catalysts, for example, have been successfully used to copolymerize ethylene with various polar monomers. mdpi.com
Monomer Design and Protection: One approach involves increasing the distance between the polar group and the polymerizable double bond. thieme-connect.de Another strategy is to temporarily mask the polar functional group with a protective group that can be removed after polymerization. researchgate.net
Specialized Early Transition Metal Catalysts: While challenging, some advanced early transition metal catalyst systems have been developed that can copolymerize certain polar monomers. For instance, a fluorenylamido-ligated titanium catalyst has been shown to copolymerize ethylene with hydroxy- or siloxy-substituted vinylidenes. nih.gov
These strategies enable the synthesis of functionalized polyolefins, creating a pathway to incorporate monomers like this compound into copolymers to create materials with tailored properties. nih.govnih.gov
Stereoselective Polymerization Mechanisms for cis-1,4-Polydienes
Development of Novel Surfactants and Surface-Active Materials
The chemical structure of this compound makes it a suitable precursor for the development of novel surfactants and other surface-active materials. chemimpex.com Surfactants, or surface-active agents (SAAs), are amphiphilic molecules containing both a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail". nih.govthermopedia.com This dual nature allows them to adsorb at interfaces (e.g., air-water or oil-water) and lower surface tension. thermopedia.com
The this compound molecule possesses a hydrophobic hydrocarbon backbone (the C4 butene chain and parts of the butyryl groups) and polar ester functionalities that can be chemically modified to generate a hydrophilic head group. For instance, hydrolysis of the ester groups would yield cis-2-butene-1,4-diol (B44940), a more hydrophilic diol that could be further functionalized. This versatility allows for its use as a building block in creating tailored amphiphilic structures necessary for surfactant activity. Such derived materials could find applications as emulsifiers, wetting agents, or dispersants in various industrial formulations. chemimpex.comnih.gov
Research into Formulations for Advanced Coatings and Adhesives
Research into the application of this compound in advanced coatings and adhesives is an emerging field, primarily focusing on its role as a monomer or crosslinking agent to enhance material properties. While direct studies on this compound are limited in publicly available literature, significant research has been conducted on its closely related precursor, cis-2-butene-1,4-diol. This research provides valuable insights into the potential contributions of the butene backbone in polymer formulations for coatings and adhesives. The presence of the double bond in the backbone of these polymers is a key feature, offering a site for further crosslinking or modification, which is highly desirable in the development of advanced materials.
Investigations into polymers derived from cis-2-butene-1,4-diol, such as unsaturated polyesters and polyurethanes, have demonstrated the potential to create materials with a wide range of tunable thermal and mechanical properties. These characteristics are critical for the performance of advanced coatings and adhesives, which require a balance of flexibility, strength, and durability.
Detailed Research Findings
Research has shown that unsaturated polyesters synthesized from cis-2-butene-1,4-diol and various diacids can achieve high molecular weights and exhibit excellent mechanical properties, in some cases outperforming polymers made from 1,4-butanediol. researchgate.netresearchgate.net The ability to maintain the cis-isomer configuration in the polymer backbone is crucial for influencing the final properties of the material.
In the field of polyurethanes, cis-2-butene-1,4-diol has been utilized as a chain extender. nih.govgoogle.com The introduction of this diol into the polyurethane structure creates opportunities for further functionalization of the polymer side chains, which can be beneficial for creating specialized coatings and adhesives. nih.gov For instance, the carbon-carbon double bonds introduced by the diol are reactive sites that can be used for subsequent crosslinking reactions, potentially leading to coatings with improved scratch resistance or adhesives with enhanced bond strength.
Studies have also explored the synthesis of bio-based unsaturated polyesters using cis-2-butene-1,4-diol, highlighting a move towards more sustainable raw materials in the polymer industry. researchgate.netresearchgate.net These bio-based polyesters have shown promising thermomechanical properties, making them potential candidates for environmentally friendly coatings and adhesives.
The following tables summarize key findings from research on polymers synthesized using cis-2-butene-1,4-diol, which suggest the potential performance characteristics that could be expected from formulations incorporating this compound.
Table 1: Properties of Unsaturated Polyesters Derived from cis-2-Butene-1,4-diol
| Diacid Co-monomer | Molecular Weight (Mw) (kDa) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| Succinic Acid | - | -29.9 | - | - | - |
| Adipic Acid | - | - | - | - | - |
| Sebacic Acid | up to 79.5 | -65.1 | - | - | - |
| Suberic Acid | up to 93.0 | - | 61.2 | - | - |
Table 2: Components of a Polyurethane Synthesis Utilizing cis-2-Butene-1,4-diol as a Chain Extender
| Component | Function | Material Example |
|---|---|---|
| Soft Segment | Provides flexibility and hydrophilicity | Polyethylene (B3416737) glycol 2000 (PEG 2000), Polycaprolactone diol (PCL diol) |
| Hard Segment (Diisocyanate) | Provides strength and rigidity | Hexamethylene diisocyanate (HDI), 4,4'-dicyclohexylmethane diisocyanate (H12MDI) |
This table outlines the typical components used in the synthesis of polyurethanes where cis-2-butene-1,4-diol acts as a chain extender.
Biomedical and Bioactive Compound Research Involving Cis 1,4 Dibutyryloxy 2 Butene
Precursor in the Synthesis of Bioactive Compounds
cis-1,4-Dibutyryloxy-2-butene serves as a significant intermediate in the field of organic synthesis, particularly in the development of new bioactive compounds and pharmaceuticals. chemimpex.com Its chemical structure, featuring a central cis-configured double bond and two terminal butyryloxy groups, provides a versatile scaffold for constructing more complex molecules. chemimpex.com In medicinal chemistry, it is valued as a key building block for creating specialty chemicals. chemimpex.com
The utility of this compound stems from the reactivity of its ester functional groups and the potential for modification at the alkene bond. These features allow it to be incorporated into larger molecular frameworks, a foundational aspect of drug discovery and development. nih.gov The synthesis of novel therapeutic agents often relies on such intermediates to introduce specific structural motifs that are crucial for biological activity. chemimpex.comnih.gov The core structure, related to cis-2-butene-1,4-diol (B44940), is also used in the synthesis of other complex molecules like novel liquid crystalline compounds and biobased unsaturated copolyesters, highlighting the versatility of the butene framework in creating functional materials. researchgate.netresearchgate.net Its role in pharmaceutical applications underscores its importance as a precursor in research focused on discovering and developing new bioactive molecules. chemimpex.com
Investigating Metabolic Pathways and Metabolite Formation (General, based on related metabolites)
While specific metabolic studies on this compound are not extensively documented, its metabolic fate can be inferred from the well-understood pathways of its constituent parts: butyrate (B1204436) and the 2-butene (B3427860) core. The primary metabolic step is expected to be the hydrolysis of the ester bonds by esterase enzymes present in the body. This reaction would release two molecules of butyric acid (butyrate) and one molecule of cis-2-butene-1,4-diol.
Metabolism of Butyrate
Butyrate is a short-chain fatty acid (SCFA) that is naturally produced in the human colon through the microbial fermentation of dietary fiber. metabolon.commdpi.com As a natural metabolite, its pathways are well-characterized.
Energy Source for Colonocytes : Butyrate is the main energy source for the epithelial cells lining the colon (colonocytes). nih.govcreative-proteomics.com It is metabolized within these cells to generate ATP, which is essential for maintaining the integrity of the gut barrier. creative-proteomics.com
Hepatic Metabolism : After being utilized by colonocytes, a portion of the absorbed butyrate travels to the liver via the portal vein. mdpi.com In hepatocytes, it can be converted to acetyl-CoA, which then enters various metabolic pathways, including the synthesis of ketone bodies and cholesterol. mdpi.com
Systemic Circulation and Effects : Only a small fraction of butyrate enters systemic circulation, where its concentration is typically low. mdpi.com Despite this, it functions as a signaling molecule, notably by inhibiting histone deacetylases (HDACs) and activating G-protein-coupled receptors. mdpi.com These actions allow it to modulate gene expression and influence immune responses, such as promoting the differentiation of regulatory T cells. mdpi.commdpi.com
| Feature of Butyrate Metabolism | Description |
| Primary Site of Action | Colon |
| Primary Function | Energy source for intestinal epithelial cells (colonocytes). nih.govcreative-proteomics.com |
| Metabolic Fate in Liver | Converted to acetyl-CoA for use in fatty acid and ketone body synthesis. mdpi.com |
| Systemic Role | Acts as a signaling molecule, influencing immune function and gene expression. mdpi.com |
Metabolism of cis-2-Butene-1,4-diol
The metabolic pathway for cis-2-butene-1,4-diol is less defined. As a four-carbon diol, it would likely undergo oxidation. The primary alcohol groups could be oxidized to form aldehydes and subsequently carboxylic acids. These resulting molecules could then potentially enter central metabolic pathways, such as the citric acid cycle, to be further broken down for energy.
Biocompatibility Studies in Material Science Applications (General, inferred from pharmaceutical applications)
The biocompatibility of this compound is largely inferred from its use in pharmaceutical applications and the nature of its metabolic byproducts. chemimpex.com The compound is explored for its potential in creating drug delivery systems, where biocompatibility is a critical requirement to ensure that the material does not elicit an adverse immune response. chemimpex.com
The primary basis for its inferred biocompatibility is its hydrolysis into butyrate and cis-2-butene-1,4-diol. Butyrate is an endogenous SCFA with known beneficial effects on gut health and immune regulation, making it inherently biocompatible. nih.govmdpi.com This suggests that materials designed to release this compound or its derivatives would degrade into a substance that is well-tolerated and even potentially beneficial to the host.
In material science, this compound serves as a key intermediate in the production of specialty polymers. chemimpex.com These polymers can be designed to have specific properties, such as enhanced flexibility and durability. chemimpex.com Given its favorable profile, polymers incorporating this molecule could be developed for biomedical applications, such as:
Drug Delivery Systems : Creating polymer matrices that improve the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com
Biocompatible Coatings : Use in formulations for coatings that require good adhesion and resistance to environmental factors, potentially for medical devices. chemimpex.com
Biodegradable Materials : Designing polymers that degrade in a controlled manner into biocompatible components like butyrate.
| Application Area | Role of this compound | Inferred Biocompatibility Basis |
| Pharmaceutical Formulations | Used in drug delivery systems to enhance drug solubility and bioavailability. chemimpex.com | Degradation product (butyrate) is a natural and beneficial metabolite. nih.govmdpi.com |
| Polymer Production | Acts as an intermediate for specialty polymers, improving material properties. chemimpex.com | Polymers can be designed to be biodegradable, releasing non-toxic components. |
| Coatings and Adhesives | Incorporated into formulations for superior adhesion and resistance. chemimpex.com | Potential for creating biocompatible surfaces for medical applications. |
Computational and Theoretical Chemistry Studies on Cis 1,4 Dibutyryloxy 2 Butene
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has been a important tool for elucidating the reaction mechanisms of molecules structurally related to cis-1,4-dibutyryloxy-2-butene.
For instance, DFT calculations have been employed to study the cyclodehydration of 2-butene-1,4-diol (B106632) to 2,5-dihydrofuran. These studies investigate the potential energy surface of the reaction, identifying intermediate structures and transition states. The calculations help in understanding the bond-forming and bond-breaking processes, such as the formation of the C-O bond during cyclization. The activation energies for different pathways can be calculated to predict the most likely reaction mechanism.
In a different context, DFT has been used to explore the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene. These studies propose various reaction pathways and calculate their activation energies to determine the most favorable decomposition routes. nih.gov For example, H-abstraction and F-abstraction reactions have been modeled, and their transition states and activation energies have been calculated to predict product formation. nih.gov
Furthermore, DFT studies on the reaction of nitrate (B79036) radicals with various butene isomers have provided insights into atmospheric chemistry. researchgate.net These investigations model the addition of the radical to the double bond and subsequent reaction pathways, calculating the geometries and energies of the transition states involved. researchgate.net
Table 1: Examples of DFT-Calculated Activation Energies for Reactions of Butene Derivatives
| Reactants | Reaction Pathway | Activation Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| cis-CF₃CH=CHCF₃ + CF₃• | H-abstraction | 59.1 | nih.gov |
| cis-CF₃CH=CHCF₃ + CF₃• | F-abstraction | 155.7 | nih.gov |
| cis-CF₃CH=CHCF₃ + H• | H-abstraction | 78.1 | nih.gov |
| cis-CF₃CH=CHCF₃ + H• | F-abstraction | 149.3 | nih.gov |
Note: This table is interactive and can be sorted by clicking on the column headers.
In Silico Kinetics and Mechanistic Predictions of Chemical Transformations
Computational methods have been successfully applied to predict the kinetics and mechanisms of chemical transformations involving butene derivatives. A notable example is the study of the interaction between cis-2-butene-1,4-dial, a metabolite of furan, and 2'-deoxycytidine (B1670253). nih.gov
This in silico approach involves several steps:
Prediction of the reaction mechanism: Identifying the plausible reaction steps. nih.gov
Calculation of Gibbs free energies: Determining the thermodynamics of the reaction pathway. nih.gov
Conversion of barrier energies to rate constants: Using transition state theory to estimate reaction rates. nih.gov
Solving kinetic equations: Modeling the concentration of reactants, intermediates, and products over time. nih.gov
Through this methodology, researchers have shown that cis-2-butene-1,4-dial reacts with 2'-deoxycytidine to form primary diastereomeric products, which then undergo acid-catalyzed dehydration to form more stable secondary products. nih.gov This demonstrates the power of in silico kinetics in understanding the role of such compounds in biological processes like carcinogenesis. nih.gov
Kinetic studies have also been performed on the reactions of cis- and trans-1,4-dioxo-2-butene with 2'-deoxynucleosides. nih.gov These studies have determined second-order rate constants, showing that the trans-isomer reacts significantly faster with dC than the cis-isomer. nih.gov
Conformational Analysis and Stereochemical Implications
The three-dimensional structure and conformational preferences of butene derivatives have been investigated using computational methods. Conformational analysis of cis-butene has revealed the presence of multiple conformers, with the lowest energy conformer exhibiting attractive hydrogen-hydrogen bonding between the methyl groups rather than repulsive steric interactions. semanticscholar.orgresearchgate.net
For 2-butene-1,4-diol, computational studies have identified both unfolded and semicyclic conformers. researchgate.net The relative energies of these conformers are crucial for understanding the molecule's reactivity, particularly in reactions like cyclodehydration. researchgate.net Similarly, extensive conformational analysis of butane-1,4-diol has identified numerous gas-phase conformers, highlighting the molecule's flexibility. researchgate.net
The stereochemistry of these molecules dictates their physical and chemical properties. For instance, the cis/trans isomerism around the C=C double bond in 2-butene (B3427860) derivatives is a key determinant of their reactivity and biological activity. uou.ac.in The cis configuration, as in this compound, imposes specific geometric constraints that influence which conformers are stable and how the molecule can interact with other species.
Table 2: Conformational Data for Butene Derivatives
| Molecule | Method | Number of Conformers Identified | Key Findings | Reference |
|---|---|---|---|---|
| cis-Butene | DFT | 3 | Lowest energy conformer shows attractive H-H bonding. | researchgate.net |
| 2-Butene-1,4-diol | AM1 | Multiple | Presence of unfolded and semicyclic conformers. | researchgate.net |
| Butane-1,4-diol | MP2 | 65 | A large number of stable gas-phase conformers exist. | researchgate.net |
Note: This table is interactive and can be sorted by clicking on the column headers.
Molecular Dynamics Simulations for Intermolecular Interactions
For example, MD simulations could be used to study the aggregation of this compound molecules, revealing information about the non-covalent forces (e.g., van der Waals, dipole-dipole) that govern these interactions. Furthermore, MD could model the interaction of this compound with a biological target, such as an enzyme or DNA, to understand its potential biological activity.
In a broader context, MD simulations have been used to investigate the interactions between coatings and lubricants, which can include ester-containing molecules. mdpi.com These simulations provide a molecular-level understanding of how the molecules arrange themselves at interfaces and the nature of their interactions. mdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of cis-1,4-Dibutyryloxy-2-butene. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the stereochemistry of the double bond.
In the ¹H NMR spectrum, the chemical environment of each proton would result in a distinct signal. The protons on the vinylic carbons (C=C) are expected to appear in the downfield region, typically between 5.5 and 6.0 ppm. The cis configuration would be confirmed by the coupling constant (J-value) between these two protons, which is expected to be in the range of 6-12 Hz. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen atoms would be observed further upfield, likely in the range of 4.5-4.7 ppm. The protons of the butyryloxy groups would exhibit characteristic signals: the α-methylene protons adjacent to the carbonyl group would appear around 2.3 ppm, the β-methylene protons around 1.6-1.7 ppm, and the terminal methyl protons as a triplet around 0.9-1.0 ppm.
The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ester groups are expected to have the most downfield shift, typically in the range of 170-175 ppm. The vinylic carbons would appear around 128-130 ppm. The methylene carbons bonded to the ester oxygens would be found at approximately 60-65 ppm, while the carbons of the butyryl chains would be observed at distinct upfield shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic (-CH=CH-) | 5.5 - 6.0 | Triplet |
| Methylene (-O-CH₂-) | 4.5 - 4.7 | Doublet |
| Butyryl α-CH₂ | ~2.3 | Triplet |
| Butyryl β-CH₂ | 1.6 - 1.7 | Sextet |
| Butyryl -CH₃ | 0.9 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Vinylic (-CH=CH-) | 128 - 130 |
| Methylene (-O-CH₂-) | 60 - 65 |
| Butyryl α-CH₂ | ~36 |
| Butyryl β-CH₂ | ~18 |
| Butyryl -CH₃ | ~13 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1735-1750 cm⁻¹. Another key absorption would be the C-O stretching vibration of the ester, which is expected to be observed between 1150 and 1250 cm⁻¹.
The presence of the cis-alkene can be confirmed by the C=C stretching vibration, which would give rise to a medium to weak absorption band around 1650-1660 cm⁻¹. The C-H stretching vibrations of the vinylic protons would be observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene and methyl groups would appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibration for the cis-alkene is expected around 675-730 cm⁻¹ and can be a useful diagnostic peak.
Raman spectroscopy would provide complementary information. The C=C stretching vibration, which is often weak in the IR spectrum of symmetrically substituted alkenes, would be expected to show a strong signal in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong | Medium |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong | Weak |
| C=C (cis-Alkene) | Stretch | 1650 - 1660 | Medium-Weak | Strong |
| =C-H | Stretch | 3010 - 3040 | Medium | Medium |
| =C-H (cis) | Out-of-plane bend | 675 - 730 | Medium-Strong | Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong | Strong |
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 228.28, corresponding to its molecular formula C₁₂H₂₀O₄.
Electron ionization (EI) would likely lead to extensive fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester side chain. A significant fragment would be expected from the cleavage of the C-O bond, leading to the formation of a butyrylium ion [CH₃(CH₂)₂CO]⁺ at m/z 71. Another characteristic fragmentation would be the McLafferty rearrangement, if sterically possible, which would result in a neutral loss of butene and the formation of a radical cation of butyric acid. The base peak in the spectrum could correspond to the tropylium-like ion formed after the loss of a butyryloxy radical.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 228 | [M]⁺ |
| 157 | [M - C₄H₇O]⁺ |
| 141 | [M - C₄H₇O₂]⁺ |
| 88 | [C₄H₈O₂]⁺ (Butyric acid radical cation) |
| 71 | [C₄H₇O]⁺ (Butyrylium ion) |
| 55 | [C₄H₇]⁺ |
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for assessing the purity of this compound and for separating it from its trans isomer and any unreacted starting materials or byproducts.
Gas Chromatography (GC) , coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be a suitable technique for purity assessment. The choice of the stationary phase is critical for achieving good separation. A mid-polar to polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropylphenyl polysiloxane, would be effective. The retention time would provide a qualitative measure, while the peak area would allow for quantitative determination of the purity.
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the separation of the cis and trans isomers. A normal-phase HPLC system with a silica (B1680970) gel column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could effectively separate the isomers based on their polarity differences. Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) could also be utilized. Detection would typically be performed using a UV detector, as the double bond provides a chromophore, albeit with a low wavelength maximum.
Future Research Trajectories and Interdisciplinary Opportunities
Integration with Supramolecular Chemistry Principles and Host-Guest Systems
The unique structural features of cis-1,4-Dibutyryloxy-2-butene, including its flexible backbone, the presence of a cis-configured double bond, and two ester functionalities, make it an intriguing candidate for applications in supramolecular chemistry. The development of host-guest systems, where a "host" molecule can encapsulate a "guest" molecule like this compound, is a promising area of research. nih.gov Such systems are governed by non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov
Future research could focus on designing macrocyclic hosts, such as cyclodextrins, calixarenes, or pillararenes, that can selectively bind this compound. nih.gov This encapsulation could modulate the compound's reactivity, solubility, and stability. For instance, by sequestering the molecule within a hydrophobic cavity, its hydrolysis could be prevented, or its reactivity in specific, non-polar environments could be enhanced. The formation of such inclusion complexes could lead to the development of controlled release systems, where the guest molecule is released in response to an external stimulus. nih.gov Furthermore, the incorporation of this compound into supramolecular polymers could lead to new materials with tunable properties. nih.gov
Potential Host-Guest Interactions with this compound:
| Host Molecule Type | Potential Interaction Sites on Guest | Potential Applications |
|---|---|---|
| Cyclodextrins | Butyryloxy side chains | Controlled release, enhanced solubility in aqueous media |
| Calixarenes | Entire molecule or specific functional groups | Molecular recognition, sensing, catalysis |
| Pillararenes | Alkene backbone | Stabilization of the cis-isomer, catalysis in a confined space nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis and functionalization of this compound can be significantly improved through the development of novel catalytic systems. Current synthetic methods often rely on the esterification of cis-2-butene-1,4-diol (B44940), and the efficiency and selectivity of this and other transformations can be enhanced.
Future research should explore a broader range of catalysts for the synthesis of this compound. For instance, enzyme-catalyzed esterification using lipases could offer high selectivity and milder reaction conditions. For transformations of the double bond, ruthenium-based metathesis catalysts, which have been used for the cross-metathesis of the related cis-1,4-diacetoxy-2-butene (B1582018), could be investigated. sigmaaldrich.com Palladium-catalyzed reactions, such as allylic alkylations, could provide a route to further functionalize the molecule. sigmaaldrich.com The development of catalysts that can promote stereoselective reactions is also of high importance. For example, asymmetric dihydroxylation or epoxidation of the double bond would lead to chiral derivatives with potential applications in pharmaceuticals and materials science. nih.gov
Potential Catalytic Systems for this compound:
| Reaction Type | Catalyst Class | Potential Outcome |
|---|---|---|
| Esterification | Lipases | High selectivity, mild conditions, green synthesis |
| Cross-Metathesis | Ruthenium Olefin Metathesis Catalysts sigmaaldrich.com | Formation of new C=C bonds, synthesis of polymers |
| Allylation | Palladium Catalysts sigmaaldrich.com | Introduction of new functional groups at the allylic position |
| Asymmetric Dihydroxylation | Osmium or Ruthenium with Chiral Ligands | Synthesis of chiral diols |
Bio-inspired Synthesis and Biomimetic Applications
Nature provides a rich source of inspiration for the development of novel synthetic strategies. Bio-inspired synthesis aims to mimic natural processes to achieve highly efficient and selective chemical transformations. For this compound, biocatalysis represents a significant opportunity. The use of enzymes, such as lipases, for the esterification of cis-2-butene-1,4-diol with a butyrate (B1204436) source would be a prime example of a bio-inspired approach. This method could proceed under mild conditions, potentially avoiding the need for harsh reagents and reducing the generation of waste.
Furthermore, the structural motif of cis-1,4-disubstituted-2-butenes is found in some natural products. Research into the biosynthetic pathways of these natural products could provide insights for developing novel synthetic routes to this compound and its analogs. Biomimetic applications of this compound could also be explored. For instance, its flexible structure could be incorporated into larger molecules designed to mimic the function of biological macromolecules, such as enzymes or receptors.
Development of Sustainable and Environmentally Benign Synthesis Routes
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes. This includes the use of renewable starting materials, the reduction of waste, and the use of non-toxic solvents and reagents.
One promising avenue is the use of cis-2-butene-1,4-diol derived from renewable feedstocks. smolecule.com The esterification step could be made more sustainable by using enzymatic catalysis, as mentioned previously, or by employing solid acid catalysts that can be easily recovered and reused. The use of solvent-free reaction conditions or green solvents, such as ionic liquids or supercritical fluids, should also be investigated. researchgate.net Atom economy is another key principle of green chemistry, and synthetic routes that maximize the incorporation of all starting materials into the final product should be prioritized. For example, catalytic additions across the double bond would have a higher atom economy than substitution reactions that generate stoichiometric byproducts.
Key Strategies for Sustainable Synthesis:
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Use of Renewable Feedstocks | Sourcing cis-2-butene-1,4-diol from biomass |
| Catalysis | Employing biocatalysts (lipases) or recyclable solid acid catalysts for esterification |
| Benign Solvents | Exploring solvent-free conditions or the use of water, ionic liquids, or supercritical CO2 |
| Atom Economy | Designing synthetic routes with high atom economy, such as addition reactions |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of cis-1,4-Dibutyryloxy-2-butene relevant to experimental design?
- Methodological Answer : Key properties include a boiling point of 120–121 °C , solubility in water (~17 g/L at 20°C) , and refractive index (n20/D 1.44) . These parameters inform solvent selection, reaction temperature ranges, and purification strategies (e.g., distillation or recrystallization). The compound’s ester functional groups suggest sensitivity to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during storage or reactions .
Q. How can cis-1,4-Dibutyryloxy-2-butene be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis typically involves esterification of 1,4-dihydroxy-2-butene with butyryl chloride in anhydrous conditions. A stepwise protocol includes:
- Reacting the diol with excess butyryl chloride in dichloromethane, using pyridine as a catalyst.
- Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the cis-isomer.
- Validation via ¹H NMR (characteristic olefinic proton splitting) and GC-MS (retention time and fragmentation pattern matching standards) .
Q. What analytical techniques are most effective for characterizing cis-1,4-Dibutyryloxy-2-butene and distinguishing it from isomers?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR resolves cis vs. trans configurations via coupling constants (J ~10–12 Hz for cis olefinic protons).
- Infrared (IR) Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm functional groups.
- Polarimetry : Optional for chiral analysis if the compound is resolved into enantiomers (requires derivatization with chiral auxiliaries) .
Advanced Research Questions
Q. How does the stability of cis-1,4-Dibutyryloxy-2-butene vary under thermal or oxidative conditions, and what decomposition pathways are observed?
- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~235°C (flash point ~235.4°F) . Oxidative stability can be assessed via accelerated aging studies (e.g., 70°C, 75% humidity):
- Monitor degradation using HPLC to detect butyric acid (hydrolysis byproduct) and unsaturated ketones (oxidation products).
- Computational DFT studies (e.g., B3LYP/6-31G*) predict bond dissociation energies, identifying vulnerable ester or olefinic bonds .
Q. What computational modeling approaches are suitable for studying cis-1,4-Dibutyryloxy-2-butene’s molecular interactions in polymer matrices?
- Methodological Answer :
- Molecular Dynamics (MD) : Use OPLS-AA force fields (validated for cis-1,4-polybutadiene systems ) to simulate chain packing or crosslinking behavior.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model ester hydrolysis mechanisms at solvent-polymer interfaces.
- Coarse-Grained Models : Predict bulk mechanical properties (e.g., elasticity) in composite materials .
Q. How does cis-1,4-Dibutyryloxy-2-butene influence crosslinking efficiency in elastomer systems compared to other diesters?
- Methodological Answer : Design comparative studies using:
- Radiation Crosslinking : Irradiate polymer blends (e.g., styrene-butadiene rubber) with γ-rays, measuring gel fraction and tensile strength.
- Kinetic Analysis : Track crosslink density via swelling experiments (Flory-Rehner equation) or DMA (storage modulus changes).
- Reference analogues like diethyl maleate to assess electron-deficient vs. electron-rich ester effects on radical scavenging .
Data Contradictions and Gaps
- Solubility Discrepancy : reports both "slightly soluble (17 g/L)" and "not miscible in water." Resolution: Verify via shake-flask method at controlled temperatures, using HPLC to quantify saturation points .
- Missing Melting Point : Differential Scanning Calorimetry (DSC) is recommended to determine Tm, as amorphous regions may complicate traditional capillary methods .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
